
Antileishmanial agent-17
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antileishmanial agent-17 is a compound that has shown significant promise in the treatment of leishmaniasis, a disease caused by protozoan parasites from the genus Leishmania. This disease affects millions of people worldwide, particularly in tropical and subtropical regions. The development of effective antileishmanial agents is crucial due to the limitations and toxicity of current treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antileishmanial agent-17 involves multiple steps, including the preparation of intermediate compounds. One common method involves the coupling of hydrazine with pyrazole derivatives. The reaction conditions typically include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon. The reaction is carried out under reflux conditions for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to ensure consistent production. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are used to verify the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
Antileishmanial agent-17 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Antileishmanial agent-17 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and interactions with biological macromolecules.
Medicine: Explored as a potential therapeutic agent for treating leishmaniasis and other parasitic diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of Antileishmanial agent-17 involves multiple pathways:
Comparison with Similar Compounds
Similar Compounds
Miltefosine: An alkylphosphocholine with antileishmanial activity.
Amphotericin B: A polyene antifungal with activity against Leishmania species.
Paromomycin: An aminoglycoside antibiotic with antileishmanial properties.
Uniqueness
Antileishmanial agent-17 stands out due to its unique mechanism of action and lower toxicity compared to other antileishmanial agents. It has shown higher efficacy in preclinical studies and has the potential to overcome resistance issues associated with current treatments .
Properties
Molecular Formula |
C27H37N5O5 |
|---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
7-butoxy-N-[6-[4-(morpholin-4-ylmethyl)triazol-1-yl]hexyl]-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C27H37N5O5/c1-2-3-14-36-23-9-8-21-17-24(27(34)37-25(21)18-23)26(33)28-10-6-4-5-7-11-32-20-22(29-30-32)19-31-12-15-35-16-13-31/h8-9,17-18,20H,2-7,10-16,19H2,1H3,(H,28,33) |
InChI Key |
OBZWTUNDQLYQGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCCCCCN3C=C(N=N3)CN4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



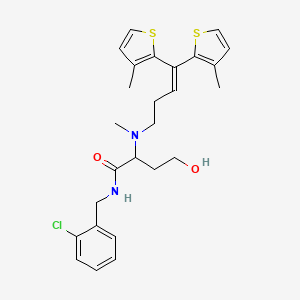
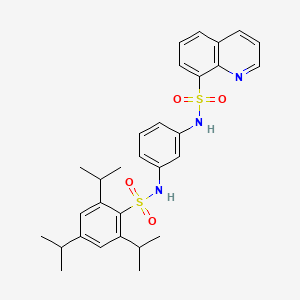
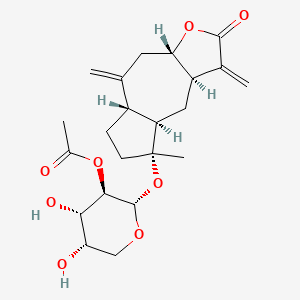
![[(E)-[1-(3,4-dichlorophenyl)-3-morpholin-4-ylpropylidene]amino]thiourea](/img/structure/B12405840.png)
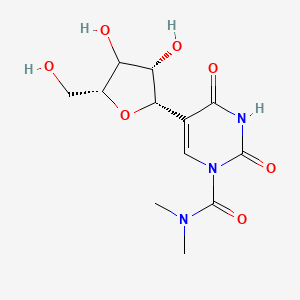
![N-[2-[[4-[(2-bromo-3-phenylphenyl)methoxy]-5-chloro-2-methoxyphenyl]methylamino]ethyl]acetamide](/img/structure/B12405852.png)

![5-[2-[(6-aminopyridin-3-yl)amino]pyrimidin-4-yl]-2-[(3S)-3-fluoropyrrolidin-1-yl]pyridine-3-carbonitrile](/img/structure/B12405867.png)
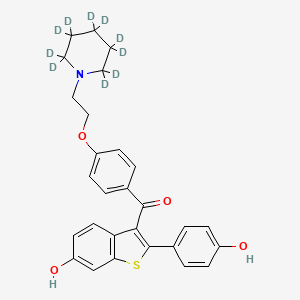
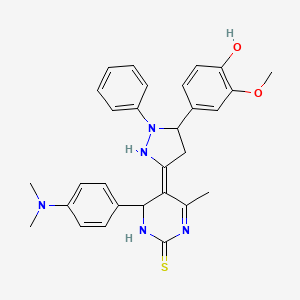


![N-[(1R,3S)-3-(4-acetylpiperazin-1-yl)cyclohexyl]-7-fluoro-4-methyl-1H-indole-2-carboxamide](/img/structure/B12405902.png)
